Ruscoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ruscoside can be extracted from the underground parts of Ruscus species, such as the rhizomes and roots . The extraction process typically involves the use of solvents like ethanol or methanol to isolate the steroidal saponins . The crude extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction from Ruscus aculeatus L. rhizomes. The process includes drying and grinding the plant material, followed by solvent extraction and purification . The final product is standardized to ensure a consistent concentration of this compound.
Chemical Reactions Analysis
Types of Reactions
Ruscoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Glycosylation: Enzymatic glycosylation can attach sugar moieties to the aglycone part of this compound, forming glycosides.
Major Products Formed
The major products formed from these reactions include ruscogenin and neoruscogenin, which are the aglycone components of this compound .
Scientific Research Applications
Ruscoside has a wide range of scientific research applications:
Mechanism of Action
Ruscoside exerts its effects primarily through its interaction with vascular smooth muscle cells. It enhances venous tone and reduces capillary permeability by inhibiting the activity of enzymes involved in the degradation of the extracellular matrix . Additionally, this compound has anti-inflammatory properties by inhibiting the synthesis of prostaglandins and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Ruscogenin: An aglycone of ruscoside with similar vasoconstrictive and anti-inflammatory properties.
Neoruscogenin: Another aglycone of this compound, known for its venotonic effects.
Uniqueness of this compound
This compound is unique due to its specific combination of sugar moieties and aglycone structure, which contributes to its distinct pharmacological profile . Unlike other similar compounds, this compound has a broader range of biological activities and is more effective in enhancing venous tone and reducing inflammation .
Properties
CAS No. |
51024-64-7 |
---|---|
Molecular Formula |
C50H80O23 |
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6,16-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylidenebutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O23/c1-19(17-65-44-39(61)37(59)35(57)29(15-51)68-44)8-11-50(64)20(2)32-28(73-50)14-26-24-7-6-22-12-23(53)13-31(49(22,5)25(24)9-10-48(26,32)4)70-47-43(34(56)27(54)18-66-47)72-46-41(63)42(33(55)21(3)67-46)71-45-40(62)38(60)36(58)30(16-52)69-45/h6,20-21,23-47,51-64H,1,7-18H2,2-5H3/t20-,21-,23+,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1 |
InChI Key |
JWGLJRXUTIFBHW-MTRMYNQZSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ruscoside; Ruscoside [WHO-DD]; J1.465.421F; |
Origin of Product |
United States |
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